Cas no 2172500-81-9 (2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine)

2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine
- 2172500-81-9
- 2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine
- EN300-1289991
-
- インチ: 1S/C10H14ClNO2S/c11-10-2-1-8(14-10)6-15-7-9-5-12-3-4-13-9/h1-2,9,12H,3-7H2
- InChIKey: RVDBIQRNFZSEBU-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CSCC2CNCCO2)O1
計算された属性
- 精确分子量: 247.0433776g/mol
- 同位素质量: 247.0433776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 59.7Ų
2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289991-500mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1289991-1000mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1289991-1.0g |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289991-5000mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1289991-10000mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1289991-50mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1289991-2500mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1289991-100mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1289991-250mg |
2-({[(5-chlorofuran-2-yl)methyl]sulfanyl}methyl)morpholine |
2172500-81-9 | 250mg |
$972.0 | 2023-10-01 |
2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine 関連文献
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholineに関する追加情報
2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine: A Comprehensive Overview
The compound 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine, with CAS No. 2172500-81-9, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its morpholine ring, which serves as a versatile scaffold for various chemical modifications. The presence of the 5-chlorofuran group and the methylsulfanyl substituent introduces interesting electronic and steric properties, making it a valuable compound for both academic research and industrial applications.
The morpholine ring, a six-membered heterocyclic structure containing an oxygen atom, is known for its stability and ability to form hydrogen bonds. This makes it an ideal platform for the attachment of various functional groups. In the case of 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine, the substitution at the 2-position of the morpholine ring with a methyl group further enhances its chemical reactivity and biological activity potential.
The 5-chlorofuran moiety is a derivative of furan, a five-membered aromatic heterocycle with one oxygen atom. The introduction of a chlorine atom at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of the entire molecule. This substitution pattern is often exploited in drug design to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
The methylsulfanyl group (also known as a thiomethyl group) is another key feature of this compound. Sulfur-containing groups are known to play significant roles in biological systems due to their ability to participate in various biochemical reactions. The methylsulfanyl group in this compound adds to its chemical diversity and may contribute to its potential as a building block in medicinal chemistry.
Recent studies have highlighted the importance of heterocyclic compounds like 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine in drug discovery. For instance, researchers have explored the use of morpholine derivatives as inhibitors of various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique combination of functional groups in this compound makes it a promising candidate for further investigation into its biological activities.
In terms of synthesis, several methods have been reported for the preparation of morpholine derivatives with substituted side chains. One common approach involves nucleophilic substitution reactions where the morpholine ring acts as a nucleophile attacking an appropriate electrophilic center, such as an alkyl halide or sulfonate ester. The incorporation of the 5-chlorofuran group typically requires careful planning to ensure regioselectivity and yield optimization.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, which is crucial for predicting its interactions with biological targets. Additionally, quantum chemical calculations have been used to study the electronic distribution within the molecule, helping to identify potential reactive sites that could be exploited in further chemical transformations.
From an industrial perspective, compounds like 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine are valuable intermediates in the synthesis of more complex molecules. Their ability to undergo various chemical reactions makes them versatile building blocks in organic synthesis pipelines. For example, they can be used in Suzuki coupling reactions or other cross-coupling methodologies to introduce additional functional groups or connect different molecular fragments.
In conclusion, CAS No 2172500819, or 2-({(5-chlorofuran-2-yl)methylsulfanyl}methyl)morpholine, represents an intriguing compound with diverse applications across multiple disciplines. Its unique structural features and potential biological activities make it a subject of ongoing research interest. As advancements in synthetic methods and computational techniques continue to evolve, this compound will likely play an increasingly important role in both academic and industrial settings.
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